5-(Trifluoromethyl)benzoxazol-2(3H)-one
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Overview
Description
5-(Trifluoromethyl)benzoxazol-2(3H)-one is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications. The trifluoromethyl group attached to the benzoxazole ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
5-(Trifluoromethyl)benzoxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of optical brighteners, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the trifluoromethyl group, making it less reactive and less potent in certain applications.
Benzisoxazole: Contains an isoxazole ring instead of an oxazole ring, leading to different chemical properties.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring, resulting in different biological activities.
Uniqueness
5-(Trifluoromethyl)benzoxazol-2(3H)-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability, reactivity, and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBWZEBCBIKPNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163678 |
Source
|
Record name | 2-Benzoxazolinone, 5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14733-68-7 |
Source
|
Record name | 2-Benzoxazolinone, 5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzoxazolinone, 5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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